molecular formula C17H16N4O3S B3444666 N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3444666
M. Wt: 356.4 g/mol
InChI Key: FCOKXQSNTNRFDQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the p53 signaling pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of research could be the development of more efficient synthesis methods to improve the yield of the compound. Another area of research could be the identification of new biological activities of the compound. Additionally, the compound could be modified to improve its solubility in aqueous solutions, which would make it easier to work with in lab experiments. Finally, the compound could be tested in vivo to determine its potential as a therapeutic agent.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-12-9-7-11(8-10-12)18-16(22)19-17-21-20-15(25-17)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOKXQSNTNRFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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